Cas no 33567-61-2 (2-(5-bromo-2-methoxyphenyl)acetaldehyde)

2-(5-Bromo-2-methoxyphenyl)acetaldehyde is a brominated aromatic aldehyde derivative characterized by its methoxy and bromo substituents on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive aldehyde group enables facile derivatization, while the electron-withdrawing bromo and electron-donating methoxy groups enhance its utility in cross-coupling reactions and electrophilic substitutions. The compound's well-defined structure and stability under standard conditions make it suitable for controlled functionalization. It is commonly employed in the synthesis of complex molecules requiring regioselective modifications, offering researchers a reliable building block for targeted chemical transformations.
2-(5-bromo-2-methoxyphenyl)acetaldehyde structure
33567-61-2 structure
Product name:2-(5-bromo-2-methoxyphenyl)acetaldehyde
CAS No:33567-61-2
MF:C9H9BrO2
MW:229.070562124252
CID:321427
PubChem ID:271167

2-(5-bromo-2-methoxyphenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-methoxy-phenyl)acetaldehyde
    • 2-(5-bromo-2-methoxyphenyl)acetaldehyde
    • (5-Brom-2-methoxy-phenyl)-acetaldehyd
    • (5-bromo-2-methoxyphenyl)acetaldehyde
    • (5-bromo-2-methoxy-phenyl)-acetaldehyde
    • 5-Brom-2-methoxyphenylacetaldehyd
    • AC1L6PZ0
    • AC1Q25P7
    • AR-1A6293
    • CTK1C6240
    • KST-1A3937
    • NSC114592
    • A5994
    • 33567-61-2
    • EN300-1250719
    • DTXSID90297169
    • AKOS013286631
    • NSC-114592
    • SCHEMBL1821904
    • MDL: MFCD02261729
    • Inchi: InChI=1S/C9H9BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3
    • InChI Key: LQQJQOGVWKEJSZ-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1CC=O)Br

Computed Properties

  • Exact Mass: 227.97857
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 2.19910

2-(5-bromo-2-methoxyphenyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1250719-0.05g
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
0.05g
$912.0 2023-06-08
Enamine
EN300-1250719-1.0g
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
1g
$1086.0 2023-06-08
Enamine
EN300-1250719-50mg
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
50mg
$468.0 2023-10-02
Enamine
EN300-1250719-10000mg
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
10000mg
$2393.0 2023-10-02
Enamine
EN300-1250719-0.5g
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
0.5g
$1043.0 2023-06-08
Enamine
EN300-1250719-10.0g
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
10g
$4667.0 2023-06-08
Enamine
EN300-1250719-100mg
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
100mg
$490.0 2023-10-02
Enamine
EN300-1250719-0.1g
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
0.1g
$956.0 2023-06-08
Enamine
EN300-1250719-2.5g
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
2.5g
$2127.0 2023-06-08
Enamine
EN300-1250719-2500mg
2-(5-bromo-2-methoxyphenyl)acetaldehyde
33567-61-2
2500mg
$1089.0 2023-10-02

Additional information on 2-(5-bromo-2-methoxyphenyl)acetaldehyde

Introduction to 2-(5-bromo-2-methoxyphenyl)acetaldehyde (CAS No. 33567-61-2)

2-(5-bromo-2-methoxyphenyl)acetaldehyde, with the chemical identifier CAS No. 33567-61-2, is a significant compound in the realm of pharmaceutical and biochemical research. This aldehyde derivative features a unique aromatic structure, incorporating both bromine and methoxy substituents on a phenyl ring, which makes it a versatile intermediate in synthetic chemistry. The presence of these functional groups enhances its reactivity, making it particularly valuable in the development of novel molecules.

The compound's molecular structure consists of an acetaldehyde moiety attached to a phenyl ring that is substituted at the 5-position with a bromine atom and at the 2-position with a methoxy group. This specific arrangement imparts distinct chemical properties that are exploited in various synthetic pathways. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group create a delicate balance that influences electrophilic and nucleophilic aromatic substitution reactions, respectively.

In recent years, 2-(5-bromo-2-methoxyphenyl)acetaldehyde has garnered attention in the pharmaceutical industry due to its role as a key intermediate in the synthesis of biologically active compounds. Its structural features make it an excellent precursor for constructing more complex molecules, particularly those targeting neurological and inflammatory pathways. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, further extends its utility in medicinal chemistry.

One of the most compelling applications of CAS No. 33567-61-2 is in the synthesis of small-molecule inhibitors for therapeutic targets. For example, researchers have leveraged this compound to develop novel acetylcholinesterase inhibitors, which are crucial in treating cognitive disorders such as Alzheimer's disease. The acetaldehyde group can be further functionalized to introduce additional pharmacophores that enhance binding affinity and selectivity to biological targets.

Moreover, the bromine substituent on the phenyl ring provides a handle for further derivatization through metal-catalyzed reactions. This has been particularly useful in generating libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for drug development, streamlining the process from discovery to clinical candidates.

The methoxy group at the 2-position also contributes to the compound's versatility. It can participate in etherification reactions or serve as a leaving group in nucleophilic substitutions, allowing for diverse structural modifications. These attributes make 2-(5-bromo-2-methoxyphenyl)acetaldehyde a cornerstone in synthetic strategies aimed at creating structurally diverse and functionally potent molecules.

Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies indicate that derivatives of CAS No. 33567-61-2 can interact with biological targets through multiple binding modes, enhancing their therapeutic efficacy. These insights have guided experimental efforts toward optimizing drug-like properties such as solubility, permeability, and metabolic stability.

In addition to its pharmaceutical applications, 2-(5-bromo-2-methoxyphenyl)acetaldehyde has found utility in materials science. Its ability to polymerize or form covalent networks under certain conditions makes it a candidate for developing advanced materials with tailored properties. Such materials could find applications in coatings, adhesives, or even as components in electronic devices.

The synthesis of 5-bromo-2-methoxybenzaldehyde (the parent compound before aldehyde formation) is typically achieved through bromination and methylation of an aromatic precursor. These steps require careful control of reaction conditions to ensure high yield and purity. Advances in green chemistry have led to more sustainable methods for producing this intermediate, reducing waste and energy consumption without compromising efficiency.

The role of CAS No. 33567-61-2 in academic research cannot be overstated. It serves as a scaffold for exploring new synthetic methodologies and understanding reaction mechanisms at a molecular level. Collaborative efforts between chemists and biologists have utilized this compound to uncover novel interactions between small molecules and biological systems, paving the way for next-generation therapeutics.

As research continues to evolve, the demand for high-quality intermediates like 2-(5-bromo-2-methoxyphenyl)acetaldehyde is expected to grow. The compound's unique structural features and reactivity make it indispensable in both academic laboratories and industrial R&D settings. By leveraging its potential, scientists are poised to discover innovative solutions to complex chemical and biological challenges.

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